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Introduction
The ubiquitin-proteasome system (UPS) is a critical pathway for protein degradation in

eukaryotic cells, playing a pivotal role in cellular homeostasis, cell cycle control, and immune

surveillance. The proteasome, a multi-catalytic protease complex, is the central enzyme in this

pathway. Dysregulation of proteasome activity has been implicated in various diseases,

including cancer and neurodegenerative disorders, making it a key target for drug

development.

The 20S proteasome core particle possesses three distinct proteolytic activities: chymotrypsin-

like, trypsin-like, and caspase-like. In immune cells, the constitutive catalytic subunits can be

replaced by immunoproteasome subunits (β5i/LMP7, β2i/MECL-1, β1i/LMP2), which exhibit

altered cleavage preferences.

EWFW-ACC is a highly specific fluorogenic substrate designed for the sensitive and selective

measurement of the chymotrypsin-like activity of the immunoproteasome (i-proteasome),

primarily mediated by the β5i (LMP7) subunit. The substrate consists of the tetrapeptide

sequence Glu-Trp-Phe-Trp coupled to 7-amino-4-carbamoylmethylcoumarin (ACC). Upon

cleavage by the proteasome, the highly fluorescent ACC moiety is released, and its

fluorescence can be measured to quantify enzymatic activity.
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These application notes provide a detailed protocol for utilizing EWFW-ACC to measure

immunoproteasome activity in cell lysates and with purified proteasome preparations.

Principle of the Assay
The proteasome activity assay using EWFW-ACC is based on the enzymatic cleavage of the

peptide bond between the tryptophan (Trp) residue and the ACC fluorophore. The intact

EWFW-ACC substrate is non-fluorescent. When the immunoproteasome cleaves the substrate,

the free ACC is liberated, resulting in a significant increase in fluorescence. The rate of

fluorescence increase is directly proportional to the proteasome's chymotrypsin-like activity.

The activity is measured using a fluorometer with excitation at approximately 350 nm and

emission at approximately 450 nm. A specific proteasome inhibitor, such as MG-132, is used to

distinguish proteasome-specific activity from that of other cellular proteases.
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Caption: The Ubiquitin-Proteasome Pathway for protein degradation.
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Caption: Experimental workflow for the proteasome activity assay using EWFW-ACC.
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Materials and Reagents
Reagent/Material Supplier Catalog No.

EWFW-ACC Substrate Custom Synthesis -

MG-132 (Proteasome Inhibitor) Various e.g., Sigma-Aldrich C2211

Purified 20S

Immunoproteasome
Various e.g., R&D Systems, E-410

Cell Lysis Buffer In-house or Commercial e.g., RIPA Buffer

Proteasome Assay Buffer See Recipe Below -

DMSO, Anhydrous Various -

96-well black, flat-bottom

plates
Various -

Fluorometric Microplate

Reader
Various -

Bradford or BCA Protein Assay

Kit
Various -

Proteasome Assay Buffer (5X Stock, pH 7.5):

Component Final Concentration (1X) Amount for 100 mL (5X)

Tris-HCl 50 mM 250 mM (3.94 g)

MgCl₂ 5 mM 25 mM (0.24 g)

DTT 1 mM 5 mM (0.077 g)

ATP 2 mM 10 mM (0.55 g)

Distilled H₂O - to 100 mL

Store 5X stock at -20°C. Add DTT and ATP fresh to the 1X working solution before use.
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Protocol 1: Proteasome Activity in Cell Lysates
Cell Lysate Preparation:

Culture cells to the desired density. For suspension cells, pellet by centrifugation. For

adherent cells, wash with cold PBS and scrape.

Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM HEPES, pH 7.5, 5 mM

EDTA, 150 mM NaCl, 1% Triton X-100). Addition of 2 mM ATP to the lysis buffer can

improve the recovery of intact 26S proteasomes.[1]

Incubate on ice for 30 minutes with occasional vortexing.

Centrifuge at 14,000 x g for 15 minutes at 4°C.

Collect the supernatant (cell lysate) and determine the protein concentration using a

Bradford or BCA assay.

Adjust the lysate concentration to 1-2 mg/mL with lysis buffer. Lysates can be stored at

-80°C.

Assay Procedure:

Prepare 1X Proteasome Assay Buffer from the 5X stock and keep it on ice.

Prepare a 10 mM stock solution of EWFW-ACC in DMSO. Further dilute to a 200 µM

working solution in 1X Proteasome Assay Buffer.

Prepare a 10 mM stock solution of MG-132 in DMSO. Further dilute to a 100 µM working

solution in 1X Proteasome Assay Buffer.

In a 96-well black plate, add the following to triplicate wells:

Sample Wells: 50 µL of cell lysate and 40 µL of 1X Proteasome Assay Buffer.

Inhibitor Control Wells: 50 µL of cell lysate and 30 µL of 1X Proteasome Assay Buffer,

followed by 10 µL of 100 µM MG-132 (final concentration 10 µM).
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Buffer Blank: 90 µL of 1X Proteasome Assay Buffer.

Pre-incubate the plate at 37°C for 15 minutes.

Initiate the reaction by adding 10 µL of 200 µM EWFW-ACC working solution to all wells

(final concentration 20 µM).

Immediately place the plate in a pre-warmed (37°C) fluorometric microplate reader.

Measure the fluorescence intensity (Excitation: 350 nm, Emission: 450 nm) every 2

minutes for 60-90 minutes.

Protocol 2: Activity of Purified Proteasome
Assay Procedure:

Prepare 1X Proteasome Assay Buffer. For 20S proteasome activity, ATP can be omitted.

Dilute the purified immunoproteasome to a working concentration of 5-10 nM in 1X

Proteasome Assay Buffer.

Follow the assay setup as described in Protocol 1, substituting the cell lysate with the

diluted purified proteasome solution.

The final concentration of the purified proteasome in the well will be 2.5-5 nM.

Data Analysis and Presentation
Calculate the Rate of Reaction:

For each well, plot the fluorescence intensity (RFU) against time (minutes).

Determine the slope of the linear portion of the curve to get the reaction rate in RFU/min.

Determine Proteasome-Specific Activity:

Average the rates from the triplicate wells for each condition (Sample, Inhibitor Control).
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Subtract the average rate of the Inhibitor Control from the average rate of the Sample to

obtain the proteasome-specific activity.

Proteasome Activity (RFU/min) = Rate(Sample) - Rate(Inhibitor Control)

Normalize to Protein Content (for cell lysates):

Divide the proteasome-specific activity by the amount of protein added to each well (in

mg).

Specific Activity (RFU/min/mg) = Proteasome Activity / mg of protein

Table 1: Sample Data for Proteasome Activity in Cell Lysates

Sample
Total
Protein (µ
g/well )

Rate
(RFU/min)

Rate with
MG-132
(RFU/min)

Proteasome
Activity
(RFU/min)

Specific
Activity
(RFU/min/
µg protein)

Untreated

Cells
50 850 150 700 14.0

Drug-Treated

Cells
50 450 145 305 6.1

Positive

Control
20 1200 160 1040 52.0

Table 2: Kinetic Parameters for Purified Immunoproteasome with EWFW-ACC

Parameter Value

Km To be determined experimentally

Vmax To be determined experimentally

kcat To be determined experimentally
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To determine kinetic parameters, the assay should be performed with varying concentrations of

EWFW-ACC (e.g., 0-100 µM) and a fixed concentration of purified immunoproteasome. The

initial reaction rates are then plotted against the substrate concentration and fitted to the

Michaelis-Menten equation.

Troubleshooting
Issue Possible Cause Solution

High background fluorescence
Autofluorescence of cell lysate

or buffer components.

Run a "no substrate" control to

determine background. Ensure

high-purity reagents are used.

Low signal

Low proteasome activity in the

sample. Inactive substrate.

Incorrect filter settings.

Increase the amount of lysate

or purified enzyme. Check the

integrity and concentration of

the EWFW-ACC stock. Verify

the excitation and emission

wavelengths on the plate

reader.

Non-linear reaction rate
Substrate depletion. Enzyme

instability.

Use a lower concentration of

enzyme or a higher

concentration of substrate.

Ensure the assay buffer

conditions are optimal for

proteasome stability.

High activity in inhibitor control

Incomplete inhibition.

Presence of non-proteasomal

proteases that cleave the

substrate.

Increase the concentration of

MG-132 or try a different

proteasome inhibitor. This

substrate is designed for high

specificity, but some off-target

cleavage by other

chymotrypsin-like proteases

could occur.
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The EWFW-ACC fluorogenic substrate provides a sensitive and specific tool for the

quantitative analysis of immunoproteasome chymotrypsin-like activity. The protocols outlined in

these application notes offer a robust framework for researchers in academia and industry to

investigate the role of the immunoproteasome in various physiological and pathological

processes and to screen for novel modulators of its activity. Careful optimization of

experimental conditions, particularly enzyme and substrate concentrations, is recommended to

ensure accurate and reproducible results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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